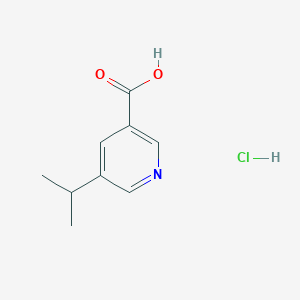

5-Isopropylnicotinic acid hydrochloride

Description

Properties

IUPAC Name |

5-propan-2-ylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6(2)7-3-8(9(11)12)5-10-4-7;/h3-6H,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLBRVSFBWBPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CN=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Isopropylnicotinic acid hydrochloride CAS number and identifiers

Executive Summary

5-Isopropylnicotinic acid hydrochloride (5-Isopropylpyridine-3-carboxylic acid HCl) is a functionalized pyridine derivative serving as a critical building block in medicinal chemistry. Characterized by a pyridine ring substituted with a carboxylic acid at the C3 position and an isopropyl group at the C5 position, this molecule balances the hydrophilic, hydrogen-bonding capacity of the nicotinate core with the lipophilic, steric bulk of the isopropyl moiety. It is widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and as a bioisostere for phenyl rings in fragment-based drug design (FBDD).

Chemical Identity & Identifiers

The following data establishes the precise chemical identity of the compound. Note that while the free acid is the primary registered substance, the hydrochloride salt is the preferred form for stability and solubility in aqueous reaction media.

| Parameter | Data |

| Chemical Name | 5-Isopropylpyridine-3-carboxylic acid hydrochloride |

| Common Name | 5-Isopropylnicotinic acid HCl |

| CAS Number (Free Acid) | 73591-69-2 (Primary Reference) |

| CAS Number (HCl Salt) | Not universally standardized;[1][2][3] 2375269-80-8 (Vendor specific) |

| Molecular Formula | C₉H₁₁NO₂[2][4] · HCl |

| Molecular Weight | 165.19 g/mol (Free Acid) / 201.65 g/mol (HCl Salt) |

| SMILES (Free Acid) | CC(C)C1=CN=CC(=C1)C(=O)O |

| InChI Key | JPDFTGUGGUNYQT-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (as HCl salt) |

Technical Note on CAS: The Chemical Abstracts Service (CAS) number 73591-69-2 refers to the free acid form. In drug development protocols, the hydrochloride salt is often generated in situ or supplied as a custom salt to enhance crystallinity and shelf-life. Researchers should reference the free acid CAS for database searches while specifying the salt form in experimental protocols.

Structural Analysis & Pharmacophore Properties

The 5-isopropylnicotinic acid scaffold offers a unique electronic and steric profile compared to unsubstituted nicotinic acid.

-

Electronic Effects: The C3-Carboxylic acid is an electron-withdrawing group (EWG), decreasing electron density on the pyridine ring. Conversely, the C5-Isopropyl group acts as a weak electron-donating group (EDG) via hyperconjugation, slightly modulating the pKa of the pyridine nitrogen.

-

Steric Bulk: The isopropyl group adds significant 3D volume (A-value ~2.2 kcal/mol) compared to a methyl group, potentially improving selectivity by filling hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases).

-

Solubility: The hydrochloride salt form protonates the pyridine nitrogen, significantly enhancing aqueous solubility compared to the zwitterionic free acid.

Synthesis & Manufacturing Protocol

The most robust synthesis route employs a Suzuki-Miyaura Cross-Coupling reaction, utilizing 5-bromonicotinic acid as the starting material. This pathway is preferred over direct alkylation due to higher regioselectivity and yield.

Reaction Pathway Diagram

Figure 1: Synthetic pathway from 5-bromonicotinic acid via Suzuki coupling to the hydrochloride salt.

Detailed Experimental Protocol

Reagents:

-

5-Bromonicotinic acid (1.0 eq)[3]

-

Isopropylboronic acid (1.5 eq)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

K₃PO₄ (3.0 eq)[5]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

4M HCl in Dioxane

Step 1: Suzuki Coupling

-

Setup: In a pressure vial equipped with a magnetic stir bar, combine 5-bromonicotinic acid, isopropylboronic acid, and K₃PO₄.

-

Solvent Addition: Add the Dioxane/Water mixture. Degas the solution by bubbling Nitrogen (N₂) for 10 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

-

Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under N₂ flow. Seal the vial.

-

Reaction: Heat the mixture to 100°C for 16 hours. Monitor progress via LC-MS (Target Mass [M+H]⁺ = 166.2).

-

Workup: Cool to room temperature. Filter through a Celite pad to remove palladium residues. Concentrate the filtrate under reduced pressure.

-

Purification: Dilute with water and adjust pH to ~3-4 with 1N HCl to precipitate the free acid or extract with Ethyl Acetate. Purify via flash column chromatography (DCM:MeOH gradient).

Step 2: Salt Formation

-

Dissolve the purified free acid (1.0 g) in anhydrous 1,4-dioxane (10 mL).

-

Cool to 0°C in an ice bath.

-

Dropwise add 4M HCl in dioxane (1.5 eq, ~2.2 mL). A white precipitate should form immediately.

-

Stir for 30 minutes at room temperature.

-

Isolation: Filter the solid, wash with cold diethyl ether (to remove excess HCl), and dry under high vacuum to yield 5-Isopropylnicotinic acid hydrochloride .

Applications in Drug Discovery[5][6][7][8]

Kinase Inhibitor Design

The pyridine nitrogen acts as a crucial hydrogen bond acceptor for the "hinge region" of kinase enzymes. The 5-isopropyl group specifically targets the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, improving potency and selectivity over unsubstituted analogs.

Bioisosterism

This scaffold serves as a bioisostere for:

-

Benzoic Acid: Improving water solubility and metabolic stability.

-

3-Isopropylphenyl groups: Introducing a polar nitrogen atom to modulate LogP (lipophilicity) and reduce plasma protein binding.

Metabolic Stability

Replacing a methyl group with an isopropyl group often blocks metabolic oxidation at the benzylic position due to steric hindrance, extending the half-life (

Pharmacophore Map

Figure 2: Pharmacophore features of the 5-isopropylnicotinic acid scaffold.

Safety & Handling (MSDS Highlights)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: The hydrochloride salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73591-69-2, 5-Isopropylnicotinic acid. Retrieved from [Link]

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki-Miyaura coupling mechanism).

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on pyridine bioisosteres).

- Sigma-Aldrich. (2025). Product Specification: Pyridinecarboxylic Acid Derivatives. (General handling of nicotinic acid salts).

Sources

- 1. 6-(Propan-2-yl)pyridine-3-carboxylic acid hydrochloride | C9H12ClNO2 | CID 71756749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Search results [chem-space.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropylnicotinic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Isopropylnicotinic acid hydrochloride, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug development. While this specific derivative is not extensively characterized in publicly available literature, this document synthesizes foundational chemical principles with data from related nicotinic acid analogs to offer a robust predictive and analytical framework. This guide covers the compound's identity, anticipated physicochemical characteristics, detailed protocols for its synthesis and analytical characterization, and a discussion of its potential biological significance. The methodologies are presented with a rationale grounded in established chemical theory to empower researchers in their experimental design and data interpretation.

Introduction and Molecular Identity

5-Isopropylnicotinic acid hydrochloride belongs to the family of nicotinic acid (Vitamin B3) derivatives. The introduction of an isopropyl group at the 5-position of the pyridine ring significantly modifies the lipophilicity and steric profile of the parent molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. As a hydrochloride salt, its solubility and handling characteristics are altered, which is a critical consideration in pharmaceutical development.

The molecular structure consists of a pyridine ring substituted with a carboxylic acid at the 3-position and an isopropyl group at the 5-position. The hydrochloride salt is formed by the protonation of the pyridine nitrogen.

Molecular Formula: C₉H₁₂ClNO₂

Molecular Weight: 201.65 g/mol

CAS Number: 2375269-80-8

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While experimental data for 5-Isopropylnicotinic acid hydrochloride is sparse, the following table summarizes its known and predicted properties.

| Property | Value/Prediction | Significance in Drug Development |

| Molecular Formula | C₉H₁₂ClNO₂ | Defines the elemental composition. |

| Molecular Weight | 201.65 g/mol | Influences diffusion, membrane permeability, and formulation calculations. |

| Physical Form | Predicted to be a solid at room temperature. | Affects handling, storage, and formulation (e.g., for tableting). |

| Melting Point | Data not available. Expected to be a crystalline solid with a relatively high melting point, typical for hydrochloride salts of organic acids. | A key indicator of purity and lattice energy. Important for pre-formulation studies. |

| Boiling Point | Data not available. Likely to decompose upon heating before boiling under atmospheric pressure. | Not a critical parameter for a solid drug candidate but informs on thermal stability. |

| Solubility | Predicted to be soluble in water and lower-alcohols (e.g., methanol, ethanol), and sparingly soluble in non-polar organic solvents.[1] | Crucial for bioavailability, formulation of parenteral and oral dosage forms, and purification processes. |

| pKa | Data not available. The pKa of the carboxylic acid is expected to be in the range of 4-5, while the pKa of the pyridinium ion is expected to be around 2-3. | Governs the ionization state at different physiological pH values, which impacts absorption, distribution, metabolism, and excretion (ADME). |

Synthesis and Purification

The synthesis of 5-Isopropylnicotinic acid hydrochloride can be approached through multi-step organic synthesis. A plausible synthetic route is outlined below, based on established methods for the derivatization of nicotinic acid and related pyridines.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for 5-Isopropylnicotinic acid hydrochloride.

Experimental Protocol: Synthesis of 5-Isopropylnicotinic Acid

This protocol is a generalized procedure and may require optimization.

-

Oxidation of 3,5-Lutidine: To a solution of 3,5-lutidine in concentrated sulfuric acid, slowly add hydrogen peroxide at a controlled temperature (e.g., 110-150°C) over several hours. The reaction mixture is then carefully neutralized to precipitate 5-methylnicotinic acid.

-

Halogenation: The resulting 5-methylnicotinic acid is subjected to free-radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator to yield 5-(bromomethyl)nicotinic acid.

-

Coupling Reaction: The 5-(bromomethyl)nicotinic acid is then reacted with an isopropyl nucleophile, such as isopropylmagnesium chloride (a Grignard reagent), in an appropriate aprotic solvent like tetrahydrofuran (THF) to form 5-isopropylnicotinic acid.

-

Purification: The crude 5-isopropylnicotinic acid is purified by a suitable method, such as column chromatography or recrystallization.

Experimental Protocol: Preparation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 5-isopropylnicotinic acid in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

Acidification: To the solution, add a stoichiometric amount of concentrated hydrochloric acid or pass dry hydrogen chloride gas through the solution while stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Recrystallization: For higher purity, the 5-Isopropylnicotinic acid hydrochloride can be recrystallized from a suitable solvent system (e.g., ethanol/ether).

Analytical Characterization

A comprehensive analytical workflow is essential for confirming the identity, purity, and structure of the synthesized compound.

Analytical Characterization Workflow

Caption: Analytical workflow for the characterization of 5-Isopropylnicotinic acid hydrochloride.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A reversed-phase method is generally suitable for polar compounds like nicotinic acid derivatives.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).[2]

-

Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (typically around 260 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.

¹H NMR Spectroscopy Protocol:

-

Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: A suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, can be used for chemical shift referencing.[3]

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Expected Chemical Shifts (in D₂O, estimated):

-

~9.0-9.2 ppm: Singlet, 1H (proton at C2 of the pyridine ring).

-

~8.7-8.9 ppm: Singlet, 1H (proton at C6 of the pyridine ring).

-

~8.4-8.6 ppm: Singlet, 1H (proton at C4 of the pyridine ring).

-

~3.0-3.4 ppm: Septet, 1H (methine proton of the isopropyl group).

-

~1.2-1.4 ppm: Doublet, 6H (methyl protons of the isopropyl group).

-

¹³C NMR Spectroscopy Protocol:

-

Solvent and Standard: Same as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Chemical Shifts (in D₂O, estimated):

-

~165-170 ppm: Carboxylic acid carbon (C=O).

-

~145-155 ppm: Pyridine ring carbons (C2, C6).

-

~130-140 ppm: Pyridine ring carbons (C3, C4, C5).

-

~30-35 ppm: Isopropyl methine carbon.

-

~20-25 ppm: Isopropyl methyl carbons.

-

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorption Bands:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, likely overlapping with C-H stretches.[4]

-

~3100-3000 cm⁻¹: Aromatic C-H stretch from the pyridine ring.[4]

-

~2970-2870 cm⁻¹: Aliphatic C-H stretch from the isopropyl group.[4]

-

~1720-1690 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[4]

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.[5]

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol:

-

Ionization Technique: Electrospray ionization (ESI) is suitable for this polar molecule.

-

Analysis Mode: Positive ion mode will likely show the protonated molecule of the free base [M+H]⁺.

-

Expected Results:

-

[M+H]⁺: An ion peak corresponding to the molecular weight of the free acid (165.19) plus a proton, at m/z 166.19.

-

Fragmentation: Common fragmentation patterns for nicotinic acids include the loss of the carboxylic acid group (-45 Da) and fragmentation of the alkyl substituent.[6]

-

Potential Applications in Drug Development

Nicotinic acid and its derivatives have a wide range of biological activities. The introduction of a lipophilic isopropyl group at the 5-position could modulate these activities or introduce new ones.

-

Antimicrobial Activity: Several studies have shown that derivatives of nicotinic acid, such as acylhydrazones and 1,3,4-oxadiazolines, exhibit significant antibacterial activity, particularly against Gram-positive bacteria.[7] The increased lipophilicity of the 5-isopropyl derivative may enhance its ability to penetrate bacterial cell membranes.

-

Cardiovascular Effects: Nicotinic acid itself is a well-known lipid-lowering agent. Structural modifications can alter its interaction with its target receptors, potentially leading to new cardiovascular drugs with improved efficacy or side-effect profiles.[8]

-

Scaffold for Medicinal Chemistry: The 5-substituted nicotinic acid scaffold is a versatile building block in medicinal chemistry. The carboxylic acid and the pyridine ring offer multiple points for further derivatization to explore structure-activity relationships (SAR) for various therapeutic targets.[9]

Conclusion

5-Isopropylnicotinic acid hydrochloride is a promising, yet under-characterized, molecule with potential applications in drug discovery and development. This technical guide provides a comprehensive framework for its synthesis, purification, and detailed physicochemical and structural analysis. By combining established analytical protocols with predictive insights based on related chemical structures, researchers are better equipped to advance the study of this and similar nicotinic acid derivatives. The provided methodologies emphasize a scientifically rigorous approach to characterization, ensuring data integrity and facilitating further research into the biological potential of this compound.

References

- Table of Characteristic IR Absorptions. (n.d.).

- Khalil, N., Ahmed, E., & Zaitone, S. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 61(9), 925-933.

-

ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

- Wójcik, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823.

-

Wójcik, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed. Retrieved from [Link]

-

Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. (2024). PMC. Retrieved from [Link]

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).

-

Letters in Applied NanoBioScience. (2022). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, 4-oxadiazoles). Retrieved from [Link]

- Ion fragmentation of small molecules in mass spectrometry. (2009).

- Tables For Organic Structure Analysis. (n.d.).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Safety Data Sheet: Isopropyl nicotinate. (n.d.).

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.).

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Madhav Chemical. (n.d.). Iso Propyl Alcohol Hydrochloride (IPA HCL). Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

-

Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. (2017). PMC. Retrieved from [Link]

-

HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Isopropyl Alcohol Hydrochloride (IPA HCl) Manufacturer India | SKS Finechem. (n.d.). Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. m.youtube.com [m.youtube.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Physicochemical Characterization of 5-Isopropylnicotinic Acid Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of 5-Isopropylnicotinic acid hydrochloride (5-IPNA·HCl). As a pyridine-3-carboxylic acid derivative, this compound exhibits a distinct "solubility switch" controlled by its ionization state.

While the free acid (zwitterionic) often displays limited solubility in cold water, the hydrochloride salt is engineered for high aqueous solubility through ionic dissociation. This guide details the mechanistic drivers of this solubility, contrasts aqueous versus organic solvent behaviors, and provides a validated protocol for empirical solubility determination.[1]

Key Takeaways:

-

Water: High solubility (driven by ion-dipole interactions).

-

Polar Organics (MeOH, DMSO): Moderate to High solubility.

-

Non-Polar Organics (Hexane, Toluene): Negligible solubility (insoluble).

-

Process Utility: The differential solubility between the HCl salt and the free acid is the primary lever for purification and isolation.

Physicochemical Profile

Understanding the molecule's structure is prerequisite to predicting its interaction with solvents.

| Property | Detail |

| Compound Name | 5-Isopropylnicotinic acid hydrochloride |

| Systematic Name | 5-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride |

| CAS Number | 1423029-80-4 (HCl Salt) / 73591-69-2 (Free Acid) |

| Formula | |

| Molecular Weight | 201.65 g/mol |

| Core Moiety | Pyridine ring (aromatic, basic nitrogen) |

| Functional Groups | Carboxylic acid (C-3), Isopropyl (C-5, lipophilic) |

| Solid State | Crystalline solid (Ionic Lattice) |

Structural Impact on Solubility

The 5-isopropyl group adds significant lipophilicity (

Solubility Thermodynamics: Water vs. Organic Solvents

The solubility of 5-IPNA·HCl is governed by the competition between Crystal Lattice Energy (holding the solid together) and Solvation Energy (solvent-solute interaction).

Aqueous Solubility (Water)

-

Mechanism: Dissociation and Ion-Dipole Hydration.

-

Behavior: Freely Soluble. The high dielectric constant of water (

) effectively shields the electrostatic attraction between the pyridinium cation and chloride anion. The hydration enthalpy ( -

pH Sensitivity: In water, the solution will be acidic. If the pH is raised (e.g., adding NaOH), the salt converts to the free acid (zwitterion), which is significantly less soluble and may precipitate.

Organic Solvent Solubility[5]

-

Polar Protic (Methanol, Ethanol): Soluble. Alcohols can solvate the ionic species via hydrogen bonding, though less effectively than water.[1] Solubility decreases as the alcohol chain length increases (MeOH > EtOH > IPA).

-

Polar Aprotic (DMSO, DMF): Soluble. High dipole moments allow these solvents to stabilize the cation, making them excellent vehicles for reactions where water is undesirable.

-

Non-Polar / Low Polarity (DCM, Ethyl Acetate, Hexane): Insoluble / Sparingly Soluble. These solvents lack the dielectric strength to overcome the ionic lattice energy of the HCl salt. To dissolve the compound in these solvents, one must first neutralize it to the free acid or ester form.

Comparative Solubility Matrix (Estimated)

| Solvent Class | Representative Solvent | Solubility Rating | Primary Interaction |

| Aqueous | Water (pH < 2) | High (> 50 mg/mL) | Ion-Dipole |

| Alcohol | Methanol | High | H-Bonding / Dielectric |

| Alcohol | Ethanol | Moderate | H-Bonding |

| Polar Aprotic | DMSO | High | Dipole-Dipole |

| Chlorinated | Dichloromethane (DCM) | Low/Insoluble | Weak Dipole |

| Ether | Diethyl Ether | Insoluble | None |

| Hydrocarbon | Hexane / Heptane | Insoluble | None |

Visualizing the Solubility & Isolation Workflow

The following diagram illustrates the phase behavior of 5-IPNA·HCl during process chemistry, highlighting how solubility changes with pH and solvent choice.

Caption: Solubility phase transitions of 5-IPNA. The HCl salt prefers the aqueous phase, while neutralization precipitates the free acid or allows extraction into organics.

Experimental Protocol: Determination of Saturation Solubility

As specific literature values for this intermediate may vary by crystal habit, the following Shake-Flask Method is the gold standard for generating internal data.

Reagents & Equipment

-

Compound: 5-Isopropylnicotinic acid hydrochloride (purity >98%).

-

Solvents: HPLC grade Water, Methanol, Acetonitrile.

-

Equipment: Orbital shaker (temp controlled), 0.45 µm PTFE/Nylon syringe filters, HPLC-UV.

Step-by-Step Methodology

-

Preparation:

-

Add excess solid 5-IPNA·HCl (~100 mg) to 2 mL of the target solvent in a glass vial.

-

Ensure a visible solid phase remains (indicating saturation).

-

-

Equilibration:

-

Agitate at 25°C ± 0.5°C for 24 hours.

-

Note: For HCl salts, ensure the headspace is sealed to prevent HCl off-gassing or moisture uptake (hygroscopicity).

-

-

Sampling:

-

Centrifuge the slurry at 10,000 rpm for 5 minutes.

-

Extract the supernatant and filter through a 0.45 µm compatible filter (Nylon for water, PTFE for organics).

-

-

Quantification (HPLC-UV):

-

Dilution: Dilute the filtrate 1:100 with mobile phase.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

-

Detection: UV at 260 nm (characteristic of pyridine ring).

-

Calculation:

-

Implications for Drug Development & Synthesis[1][6]

Purification Strategy

The "Solubility Switch" is a powerful tool for isolating 5-IPNA from non-polar impurities.

-

Step 1: Dissolve crude reaction mixture in dilute HCl. 5-IPNA·HCl dissolves; non-polar byproducts (unreacted alkyl halides, etc.) remain insoluble and can be filtered off or extracted with Hexane.

-

Step 2: Neutralize the aqueous filtrate to pH ~3.5-4.5 (Isoelectric point). The free acid will precipitate out of the water, allowing for collection by filtration.

Formulation

For pharmaceutical applications, the HCl salt is preferred over the free acid for liquid formulations due to its superior bioavailability and dissolution rate in gastric fluids.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71756749, 6-(Propan-2-yl)pyridine-3-carboxylic acid hydrochloride. Retrieved from [Link]

-

Baptista, D. S., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid.[2][3] MDPI, Processes. Retrieved from [Link]

-

Zhou, P. P., et al. (2014). Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs.[4] Current Drug Discovery Technologies.[4] Retrieved from [Link]

Sources

Physicochemical Profiling and pKa Determination of 5-Isopropylnicotinic Acid Hydrochloride: A Technical Whitepaper

Executive Summary

5-Isopropylnicotinic acid hydrochloride (CAS: 2375269-80-8) is a highly specialized functionalized pyridine derivative utilized extensively as a building block in pharmaceutical drug discovery[1]. The ionization constants (

Structural & Mechanistic Analysis of Acid-Base Equilibria

To understand the ionization behavior of 5-isopropylnicotinic acid, we must first examine its parent compound, nicotinic acid (niacin). Nicotinic acid is an ampholyte with two distinct

A common misconception is the assignment of these values. Empirical data and thermodynamic modeling confirm that

Hammett Substituent Effects

The introduction of an isopropyl group at the 5-position fundamentally alters the electron density of the pyridine ring via inductive (

-

Effect on

(Carboxylic Acid): The -

Effect on

(Pyridinium Nitrogen): The electron-donating nature of the isopropyl group increases the electron density on the pyridine nitrogen. This stabilizes the protonated state, making the nitrogen more basic and shifting the

Caption: Thermodynamic ionization equilibria of 5-Isopropylnicotinic acid from pH 1 to 7.

Quantitative Data: Predicted vs. Reference Values

The following table summarizes the quantitative shifts in ionization constants caused by the 5-isopropyl substitution.

| Compound | Isoelectric Point ( | Reference | ||

| Nicotinic Acid | 2.03 | 4.82 | 3.42 | [2] |

| 5-Isopropylnicotinic Acid | ~2.20 (Predicted) | ~5.05 (Predicted) | ~3.62 (Predicted) | Derived via Hammett analysis |

Experimental Methodologies for Determination

To ensure absolute scientific integrity, the determination of

Protocol 1: High-Precision Potentiometric Titration

Because 5-isopropylnicotinic acid is a hydrochloride salt (

Causality & Logic:

We utilize

Step-by-Step Workflow:

-

Calibration: Calibrate the glass electrode using standard IUPAC buffers (pH 1.68, 4.01, 7.00) in a water-jacketed vessel maintained strictly at

. (Causality: -

Sample Preparation: Dissolve exactly

of 5-isopropylnicotinic acid hydrochloride in -

Atmospheric Control: Blanket the titration vessel with high-purity Nitrogen (

) gas. (Causality: Prevents atmospheric -

Titration: Dispense standardized

in -

Data Extraction: Plot the first derivative of the titration curve (

) to identify the equivalence points. Use non-linear least-squares regression software to fit the Bjerrum formation function and extract

Protocol 2: UV-Vis Spectrophotometric Titration (Orthogonal Validation)

Causality & Logic:

The pyridine ring's

Step-by-Step Workflow:

-

Prepare a

stock of the analyte in -

Aliquot into 15 independent vials and adjust the pH of each from 1.0 to 7.0 using micro-additions of

or -

Record the UV-Vis spectra (

) for each solution at -

Self-Validation Step: Identify the isosbestic points (wavelengths where absorbance remains constant regardless of pH). The presence of sharp isosbestic points mathematically proves that only two absorbing species are in equilibrium during each deprotonation phase, validating the purity of the reaction.

-

Plot Absorbance vs. pH at

and fit the data to the Henderson-Hasselbalch equation.

Caption: Orthogonal self-validating workflow for high-fidelity pKa determination.

Data Analysis & System Validation

The experimental design described above is inherently self-validating. If the

References

-

Study.com. Niacin, also known as vitamin B3 in its fully protonated form, is a crucial nutrient with pKa1 = 2.03 (COOH) and pKa2 = 4.82 (NH). Retrieved from:[Link][2]

-

Universidad de la República (Udelar). Proton-transfer reactions of Re(II)-nitrosyl complexes. Retrieved from:[Link][3]

Sources

Thermodynamic Stability Profile: 5-Isopropylpyridine-3-carboxylic Acid Hydrochloride

The following technical guide details the thermodynamic stability profile of 5-isopropylpyridine-3-carboxylic acid hydrochloride (CAS 2375269-80-8), also known as 5-isopropylnicotinic acid hydrochloride.

This guide synthesizes theoretical Structure-Property Relationships (SPR) with rigorous experimental protocols. As specific thermodynamic constants for this intermediate are rarely published in open literature, this document serves as a foundational characterization framework for researchers to determine the precise stability boundaries of the compound.

Executive Technical Summary

Compound Identity: 5-Isopropylpyridine-3-carboxylic acid hydrochloride

CAS: 2375269-80-8 (HCl salt) | 73591-69-2 (Free Acid)

Molecular Formula:

The thermodynamic stability of this compound is governed by the interplay between the lipophilic 5-isopropyl moiety and the ionic pyridinium-chloride interaction . Unlike its parent compound (nicotinic acid), the 5-isopropyl derivative exhibits increased lattice energy potential due to van der Waals packing of the alkyl chain, yet faces heightened risk of salt disproportionation driven by the weak basicity of the pyridine nitrogen.

Critical Stability Risks:

-

Humidity-Induced Disproportionation: The

of the pyridine nitrogen (~4.9–5.1) is on the borderline for stable HCl salt formation. High humidity (>60% RH) may drive the equilibrium toward the free acid and volatile HCl gas. -

Polymorphism: The isopropyl group introduces rotational degrees of freedom, significantly increasing the probability of conformational polymorphs with distinct melting points and solubility profiles.

Theoretical Thermodynamic Baseline

To design valid stability experiments, we must first establish the theoretical baseline using Structure-Property Relationships (SPR).

Electronic Effects & Salt Strength

The stability of the hydrochloride salt depends on the

-

Parent Baseline (Nicotinic Acid): Pyridine Nitrogen

. -

Substituent Effect: The isopropyl group at position 5 exerts a weak positive inductive effect (+I) .

-

Conclusion: The salt is thermodynamically stable in the solid state but metastable in solution . The

is sufficiently large for salt formation, but the salt will hydrolyze readily in aqueous environments without excess acid.

Lattice Enthalpy & Hydrophobicity

-

Lipophilicity (

): The isopropyl group increases-

Impact: Reduced aqueous solubility compared to nicotinic acid HCl.

-

Thermodynamic Consequence: Higher energy barrier for dissolution (

), potentially increasing the stability of the solid form against moisture uptake compared to the non-alkylated analog.

-

Degradation & Disproportionation Pathways

The primary thermodynamic instability is not chemical decomposition (bond breaking) but phase separation (salt disproportionation).

Diagram 1: Disproportionation Pathway

Caption: Thermodynamic pathway for salt disproportionation driven by environmental moisture and open-system HCl loss.

Experimental Characterization Protocols

Since specific constants are unpublished, the following self-validating protocols must be executed to define the compound's stability map.

Protocol A: Determination of Critical Relative Humidity (CRH)

Objective: Identify the thermodynamic water activity limit where the salt deliquesces or disproportionates.

-

Preparation: Place 500 mg of 5-isopropylpyridine-3-carboxylic acid HCl in an open quartz pan.

-

Instrumentation: Dynamic Vapor Sorption (DVS).

-

Method:

-

Step: 0% to 90% RH in 5% increments at 25°C.

-

Equilibrium Criteria:

per minute.

-

-

Data Analysis:

-

Plot Mass Change (%) vs. % RH.

-

Validation Check: If mass loss is observed after a sorption cycle, it indicates HCl loss (chemical instability) rather than reversible water uptake.

-

Protocol B: Solid-State Stress Testing (TGA-MS)

Objective: Differentiate between desolvation (water loss) and decomposition (HCl loss).

-

Instrumentation: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

-

Method:

-

Ramp: 10°C/min from 30°C to 300°C.

-

Purge Gas: Dry Nitrogen (50 mL/min).

-

-

Signal Monitoring:

-

Monitor

(Water). -

Monitor

(HCl).

-

-

Interpretation:

-

Event 1 (<100°C): Mass loss with

signal only = Hydrate/Surface Water . -

Event 2 (>150°C): Mass loss with

signal = Salt Dissociation . -

Note: If HCl release onset is

, the salt is thermodynamically unstable for standard hot-melt extrusion or aggressive drying processes.

-

Protocol C: pH-Solubility Profiling ( Determination)

Objective: Determine the

| Parameter | Experimental Setting |

| Solvent System | Buffered Aqueous Solutions (pH 1.0 – 7.0) |

| Temperature | 25°C ± 0.1°C |

| Equilibration Time | 24 Hours (Shake Flask Method) |

| Analysis | HPLC-UV (260 nm) |

| Solid Phase Analysis | XRPD of the residual solid after filtration |

Self-Validating Logic:

If the XRPD pattern of the residual solid at pH 2.0 matches the starting material, the salt is stable. If the pattern changes to the free acid reference pattern at pH 3.0, then

Workflow for Stability Determination

This diagram outlines the decision logic for researchers handling this compound.

Caption: Step-by-step characterization workflow to determine solid-state form and thermal stability.

References

-

PubChem. (2025).[3] 5-Isopropylpyridine-3-carboxylic acid hydrochloride (Compound Summary). National Library of Medicine. [Link]

- Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

-

Kütt, A., et al. (2018).[4] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3748. (Reference for pyridine derivative acidity trends).

Sources

Introduction: The Significance of the Nicotinic Acid Scaffold

An In-depth Technical Guide to 5-Isopropylnicotinic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine derivative with a long-standing history in medicine, primarily for treating pellagra and managing dyslipidemia.[1][2] Its simple, robust heterocyclic structure has made it a privileged pharmacophore in drug discovery, serving as a versatile scaffold for developing therapeutic agents across a wide range of diseases.[2] The derivatization of the nicotinic acid core allows for fine-tuning of its physicochemical and pharmacological properties, leading to novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

This guide focuses on a specific, promising subclass: 5-Isopropylnicotinic acid derivatives . The introduction of an isopropyl group at the 5-position of the pyridine ring is of significant interest for structure-activity relationship (SAR) studies. This lipophilic group can critically influence how a molecule interacts with its biological target, potentially enhancing binding affinity, modulating metabolic stability, and improving membrane permeability.[3] We will explore the synthetic pathways to access these derivatives, delve into their diverse biological activities supported by quantitative data, and discuss the underlying mechanisms and structure-activity relationships that govern their therapeutic potential.

Core Synthetic Strategies and Methodologies

The chemical versatility of the 5-isopropylnicotinic acid scaffold stems from two primary reactive sites: the carboxylic acid group and the pyridine ring itself. This allows for a multitude of derivatization strategies to explore the chemical space.

Synthesis of Key Intermediates

The most common starting point for derivatization is the activation of the carboxylic acid, often through esterification or conversion to a hydrazide.

A. Ester Formation via Fischer-Speier Esterification

The direct acid-catalyzed esterification of 5-isopropylnicotinic acid with an alcohol is a fundamental and robust method for producing simple ester derivatives, such as methyl 5-isopropylnicotinate.[3] These esters serve as versatile building blocks for further modifications.[3]

Experimental Protocol: Fischer Esterification of 5-Isopropylnicotinic Acid [3][4]

-

Materials: 5-isopropylnicotinic acid, methanol (or other suitable alcohol), concentrated sulfuric acid (catalyst).

-

Procedure:

-

Suspend 5-isopropylnicotinic acid (1 equivalent) in an excess of dry methanol in a round-bottom flask fitted with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

-

Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester.

-

Purify the product via column chromatography on silica gel if necessary.

-

B. Synthesis of 5-Isopropylnicotinohydrazide

The conversion of the ester to a hydrazide is a critical step for creating more complex heterocyclic derivatives, such as acylhydrazones, oxadiazoles, and thiazolidinones.[5][6]

Experimental Protocol: Preparation of 5-Isopropylnicotinohydrazide [6]

-

Materials: Methyl 5-isopropylnicotinate, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve methyl 5-isopropylnicotinate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture in an ice bath.

-

The precipitated nicotinic acid hydrazide product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Advanced Derivatization and Cyclization

With the key hydrazide intermediate in hand, a variety of potent biologically active compounds can be synthesized.

A. Synthesis of Acylhydrazones and 1,3,4-Oxadiazolines

A straightforward and high-yield pathway involves the condensation of the hydrazide with various aldehydes to form acylhydrazones, which can then be cyclized to form 1,3,4-oxadiazoline derivatives.[7] This two-step process allows for significant molecular diversity.[7]

Experimental Protocol: Synthesis of Acylhydrazones and Cyclization [7]

-

Part 1: Acylhydrazone Synthesis (Condensation)

-

Dissolve 5-isopropylnicotinohydrazide (1 equivalent) in ethanol.

-

Add the desired aromatic or heterocyclic aldehyde (1 equivalent) and a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours. The formation of a precipitate often indicates product formation.

-

Cool the reaction mixture, filter the solid product, wash with cold ethanol, and dry to yield the acylhydrazone.

-

-

Part 2: 1,3,4-Oxadiazoline Synthesis (Cyclization)

-

Reflux a mixture of the synthesized acylhydrazone (1 equivalent) and acetic anhydride (5-10 equivalents) for 6-8 hours.

-

After cooling, remove the excess acetic anhydride under reduced pressure.

-

Pour the residue into ice-cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain the 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative.

-

The following diagram illustrates the general synthetic workflow for creating a library of derivatives from the 5-isopropylnicotinic acid core.

Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinic acid derivatives.

| Compound | Target | Activity (IC50) | Cancer Cell Line | Reference |

| Compound 5c | VEGFR-2 | 0.068 µM | HCT-15 (Colon) | [8] |

| Sorafenib (Ref.) | VEGFR-2 | 0.090 µM | HCT-15 (Colon) | [8] |

Table 2: Anticancer activity of a lead nicotinic acid derivative.

Anti-diabetic Activity

Recent research has uncovered the potential of nicotinic acid derivatives as inhibitors of α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion. [9]Inhibiting these enzymes can slow the absorption of glucose, making this class of compounds promising for the management of type 2 diabetes. [9] A study exploring derivatives functionalized at the 5- and 6-positions of the nicotinic acid ring identified several potent noncompetitive inhibitors. [9]Compound 44 , a 5-amino-6-(phenylthio)nicotinic acid derivative, was a particularly effective inhibitor of α-amylase with an IC50 of 21.3 µM, while compound 35 , a 5-amino-6-(2-ethylphenoxy)nicotinic acid derivative, showed strong inhibition of α-glucosidase with an IC50 of 63.8 µM. [9] Structure-Activity Relationship Insights:

-

The presence of an amino group at the 5-position was found to be crucial for activity against α-glucosidase. [9]* An ether or thioether linkage at the 6-position was more effective for developing potent inhibitors than other functionalities. [9]

Pharmacokinetic (ADME) Considerations

While extensive pharmacokinetic data for 5-isopropylnicotinic acid derivatives are not yet publicly available, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for translating a potent compound into a viable drug. [10] In silico prediction tools are often used in early-stage discovery to estimate the drug-likeness of novel compounds. For a series of anti-diabetic nicotinic acid derivatives, properties were predicted using the SwissADME tool. [9]The lead compounds showed favorable profiles, including good predicted water solubility, high gastrointestinal (GI) absorption, and adherence to Lipinski's rule of five, which suggests good oral bioavailability. [9]

| Compound | Predicted Solubility | Predicted logP | Predicted GI Absorption | Lipinski Violations | Reference |

|---|---|---|---|---|---|

| 8 | Soluble | 1.8 | High | 0 | [9] |

| 35 | Soluble | 2.8 | High | 0 | [9] |

| 39 | Soluble | 2.1 | High | 0 | [9] |

| 44 | Soluble | 2.3 | High | 0 | [9]|

Table 3: Predicted ADME and drug-likeness properties of selected nicotinic acid derivatives.

A typical preclinical pharmacokinetic study involves administering the compound to an animal model (e.g., rats) and analyzing plasma concentrations over time to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), elimination half-life (t½), and oral bioavailability. [11]Plasma samples are commonly prepared by protein precipitation followed by analysis using High-Performance Liquid Chromatography (HPLC). [11]

Future Perspectives and Conclusion

5-Isopropylnicotinic acid and its derivatives represent a versatile and highly promising scaffold for the discovery of new therapeutic agents. Their synthetic tractability allows for the creation of diverse chemical libraries, which have already yielded potent lead compounds in oncology, infectious diseases, and metabolic disorders. [4] The compelling in vitro data, particularly for VEGFR-2 and α-glucosidase inhibition, provides a solid foundation for future research. The next critical steps for advancing this chemical class will involve:

-

In Vivo Efficacy Studies: Validating the antimicrobial, anticancer, and anti-diabetic activities in relevant animal models.

-

Detailed Pharmacokinetic and Toxicological Profiling: Conducting formal ADME and safety studies to ensure the drug-likeness and safety of lead candidates.

-

Expansion of Chemical Space: Utilizing powerful synthetic reactions like palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) to introduce further diversity and optimize activity. [12] The continued exploration of 5-isopropylnicotinic acid derivatives holds significant potential to address unmet medical needs and deliver the next generation of targeted therapies.

References

- An In-depth Technical Guide to Isopropyl 5,6-diaminonicotinate Derivatives and Their Potential Applications. Benchchem.

- Methyl 5-isopropylnicotinate | 73591-71-6 | RUO. Benchchem.

- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.

- Structure Activity Relationships. Drug Design Org.

- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed.

- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. ResearchGate.

- Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate.

- Special Issue “Advances in Drug Discovery and Synthesis”. MDPI.

- (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate.

- Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity | Request PDF. ResearchGate.

- Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science.

- The Evolving Landscape of 5-Bromonicotinic Acid Derivatives: A Technical Overview of Biological Activities. Benchchem.

- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed.

- Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PMC.

- Application Notes and Protocols for High-Yield Synthesis of Nicotinic Acid Derivatives. Benchchem.

- Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. PubMed.

- Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences.

- Comparative Pharmacokinetics of Salvianolic Acid D and Its Derivatives: A Guide for Researchers. Benchchem.

Sources

- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 5-isopropylnicotinate|73591-71-6|RUO [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. azolifesciences.com [azolifesciences.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Scalable Synthesis of 5-Isopropylnicotinic Acid Hydrochloride

Abstract

This application note details a robust, three-stage synthetic protocol for the preparation of 5-Isopropylnicotinic acid hydrochloride (CAS: 113893-08-6 for the boronic acid analog; target structure is the acid salt). The method utilizes a high-fidelity Suzuki-Miyaura cross-coupling strategy, circumventing the poor selectivity often associated with direct Friedel-Crafts alkylation of electron-deficient pyridine rings. This guide is designed for medicinal chemists and process development scientists requiring high-purity intermediates for kinase inhibitor or GPCR ligand synthesis.

Introduction & Retrosynthetic Analysis

The introduction of alkyl groups at the 5-position of the nicotinic acid scaffold is synthetically challenging due to the electron-deficient nature of the pyridine ring, which deactivates it toward electrophilic aromatic substitution. Consequently, a transition-metal-catalyzed cross-coupling approach is the most authoritative and reliable pathway.

Strategic Logic

-

Activation: The carboxylic acid is first protected as a methyl ester. This prevents catalyst poisoning by the free acid and increases solubility in organic solvents used for coupling.

-

Functionalization: A Palladium-catalyzed C(sp2)-C(sp3) Suzuki-Miyaura coupling introduces the isopropyl group. We utilize the pinacol ester of isopropylboronic acid to minimize protodeboronation and maximize transmetallation efficiency compared to the free boronic acid.

-

Deprotection & Salt Formation: Controlled saponification followed by acidification yields the hydrochloride salt, ensuring high stability and water solubility for downstream biological applications.

Retrosynthetic Pathway

Figure 1: Retrosynthetic strategy isolating the critical C-C bond formation step.

Materials & Equipment

Key Reagents

| Reagent | CAS No. | Purity | Role |

| 5-Bromonicotinic acid | 20826-04-4 | >98% | Starting Material |

| Isopropylboronic acid pinacol ester | 61676-62-8 | >97% | Coupling Partner |

| Pd(dppf)Cl₂[1][2] · CH₂Cl₂ | 95464-05-4 | Catalyst | Cross-coupling Catalyst |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | Reagent | Esterification Agent |

| Potassium Phosphate (K₃PO₄) | 7778-53-2 | Anhydrous | Base |

Equipment

-

Inert atmosphere manifold (Schlenk line) or Glovebox.

-

Reflux condenser and temperature-controlled oil bath.

-

Rotary evaporator with vacuum control.

-

High-Performance Liquid Chromatography (HPLC) for IPC (In-Process Control).

Experimental Protocol

Stage 1: Synthesis of Methyl 5-bromonicotinate

Objective: Protect the carboxylic acid to prevent catalyst interference.

-

Setup: Charge a dry 500 mL Round Bottom Flask (RBF) with 5-Bromonicotinic acid (20.2 g, 100 mmol) and anhydrous Methanol (200 mL).

-

Activation: Cool the suspension to 0°C in an ice bath. Dropwise add Thionyl Chloride (14.5 mL, 200 mmol) over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).

-

Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4-6 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC until the starting acid is <1%.

-

Work-up: Concentrate the mixture under reduced pressure to remove methanol.

-

Neutralization: Resuspend the residue in EtOAc (200 mL) and wash carefully with saturated NaHCO₃ (2 x 100 mL) until pH ~8. Wash with brine (100 mL).

-

Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to yield Methyl 5-bromonicotinate as an off-white solid.

-

Expected Yield: 90-95% (approx. 20.5 g).

-

Checkpoint: ¹H NMR (CDCl₃) should show a singlet methyl ester peak at ~3.9 ppm.

-

Stage 2: Suzuki-Miyaura Cross-Coupling

Objective: Install the isopropyl group using a robust Pd(II) cycle.

-

Inert Setup: In a 500 mL 3-neck flask equipped with a condenser and nitrogen inlet, charge:

-

Methyl 5-bromonicotinate (10.8 g, 50 mmol)

-

Isopropylboronic acid pinacol ester (10.2 g, 60 mmol, 1.2 equiv)

-

K₃PO₄ (21.2 g, 100 mmol, 2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (9:1 ratio, 150 mL total).

-

-

Degassing: Sparge the mixture with Nitrogen (or Argon) for 15 minutes to remove dissolved oxygen (Critical for catalyst life).

-

Catalyst Addition: Add Pd(dppf)Cl₂ · CH₂Cl₂ (1.2 g, 3 mol%) under a positive stream of nitrogen.

-

Reaction: Heat to 90°C for 12-16 hours.

-

Mechanistic Note: The use of K₃PO₄ and aqueous dioxane facilitates the transmetallation step by activating the boronate species.

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

-

Extraction: Dilute filtrate with water (100 mL) and extract with EtOAc (3 x 100 mL). Dry combined organics over Na₂SO₄ and concentrate.

-

Purification: Purify via Flash Column Chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Stage 3: Hydrolysis & Salt Formation

Objective: Deprotect the ester and form the stable hydrochloride salt.

-

Hydrolysis: Dissolve the coupled ester (from Stage 2) in THF (50 mL) and Water (50 mL). Add LiOH · H₂O (3.0 equiv). Stir at room temperature for 4 hours.

-

Acidification: Cool to 0°C. Adjust pH to ~3-4 with 1M HCl. Extract the free acid with EtOAc/iPrOH (3:1) if it precipitates, or evaporate THF and lyophilize if water-soluble. Note: Nicotinic acids are amphoteric; isoelectric precipitation is key.

-

Salt Formation (Final Step):

-

Dissolve the isolated free acid in a minimum amount of anhydrous Ethanol or Dioxane.

-

Add 4M HCl in Dioxane (2.0 equiv) dropwise at 0°C.

-

Stir for 1 hour. The hydrochloride salt should precipitate as a white crystalline solid.

-

Filter, wash with cold diethyl ether, and dry under vacuum.

-

Critical Process Parameters & Workflow

Figure 2: Sequential workflow highlighting critical control points (degassing and temperature).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion in Step 2 | Oxygen poisoning of Pd catalyst. | Ensure rigorous degassing (sparging) before adding Pd. |

| Protodeboronation | Reaction temperature too high or unstable boronic acid. | Use Pinacol ester (more stable) or switch to Potassium Isopropyltrifluoroborate (Molander salt). |

| Product is an Oil | Free base form is often oily. | Ensure complete conversion to HCl salt using anhydrous HCl in Dioxane/Ether. |

Analytical Specifications (Expected)

| Test | Method | Specification |

| Appearance | Visual | White to off-white crystalline solid |

| Purity | HPLC (254 nm) | ≥ 98.0% |

| ¹H NMR | DMSO-d₆ | Consistent with structure (Isopropyl doublet ~1.2 ppm, Septet ~3.0 ppm) |

| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 180.2 (Free base mass) |

| Chloride Content | Titration | 16.0 - 17.5% (Theoretical for mono-HCl) |

References

-

BenchChem. Methyl 5-isopropylnicotinate | 73591-71-6 | RUO. Retrieved from (Validates the existence and ester precursor).

- Li, J. J., et al.Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives. In Name Reactions for Homologation, Wiley, 2009. (General reference for Suzuki on Pyridines).

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from (Mechanistic grounding for Pd(dppf)Cl2 usage).

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[5][6] (Authoritative source for coupling hindered substrates).[5][7][8][9]

- Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

Sources

- 1. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 2. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 3. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

procedure for esterification of 5-Isopropylnicotinic acid hydrochloride

Executive Summary

This guide details the procedure for converting 5-isopropylnicotinic acid hydrochloride into its methyl or ethyl ester. Unlike simple phenyl-ring carboxylic acids, this substrate presents specific challenges due to the basicity of the pyridine nitrogen and the steric influence of the 5-isopropyl group.

We present two validated protocols:

-

Method A (Primary): Thionyl Chloride (

) mediated esterification. This is the "Gold Standard" for pyridine acids, driving conversion via in situ generation of anhydrous HCl and acid chloride intermediates. -

Method B (Secondary): Sulfuric Acid (

) catalyzed Fischer Esterification. A classical approach suitable for larger scales where thionyl chloride handling is restricted.

Mechanistic Insight & Causality

The starting material is the hydrochloride salt of 5-isopropylnicotinic acid. This is critical because the pyridine nitrogen is already protonated (

-

The Catalyst Role: In standard Fischer esterification, the acid catalyst protonates the carbonyl oxygen to make it electrophilic. However, in pyridine chemistry, the basic nitrogen can act as a "proton sink," potentially deactivating the catalyst if not present in excess.

-

Why Thionyl Chloride?

reacts with methanol to generate anhydrous -

The Workup Trap: The most common failure mode in pyridine ester synthesis is incorrect pH control during extraction. The product exists as a water-soluble salt at acidic pH. Successful isolation requires precise neutralization to liberate the free base without hydrolyzing the newly formed ester.

Reaction Visualization

Workflow Diagram (Method A)

Caption: Workflow for Thionyl Chloride mediated esterification emphasizing the critical pH adjustment step.

Protocol A: Thionyl Chloride Mediated (Standard)

Applicability: Best for high yields, small-to-medium scale (mg to 100g), and when anhydrous conditions are required.

Materials

-

Substrate: 5-Isopropylnicotinic acid hydrochloride (1.0 equiv)

-

Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH) [0.5 M concentration relative to substrate]

-

Reagent: Thionyl Chloride (

) (2.0 - 3.0 equiv) -

Base (Workup): Saturated Sodium Bicarbonate (

)

Step-by-Step Procedure

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or

inlet. -

Solvent Prep (Exothermic): Chill the anhydrous alcohol to

in an ice bath. -

Activation: Add

dropwise to the cold alcohol over 30 minutes.-

Caution: This releases

gas and heat. Ensure venting/scrubbing.

-

-

Addition: Add the solid 5-isopropylnicotinic acid hydrochloride in portions to the stirring solution.

-

Reaction: Remove the ice bath. Heat the mixture to reflux (

for MeOH) for 12–16 hours. -

Validation (In-Process): Check TLC (System: 10% MeOH in DCM).

-

Starting Material: Remains at baseline (very polar/salt).

-

Product: Moves up (

).

-

-

Quench: Cool to room temperature. Concentrate the mixture in vacuo (Rotavap) to remove excess solvent and

. You will be left with a sticky residue (the ester hydrochloride). -

Neutralization (Critical):

-

Suspend residue in DCM.

-

Slowly add saturated

with vigorous stirring. -

Target pH: 8.0 – 9.0.

-

Note: Evolution of

will be vigorous.

-

-

Extraction: Separate layers. Extract aqueous layer 2x with DCM.

-

Finishing: Combine organics, dry over

, filter, and concentrate.

Protocol B: Sulfuric Acid Catalyzed (Fischer)

Applicability: Scalable, cheaper reagents, avoids

Step-by-Step Procedure

-

Dissolution: Dissolve 5-isopropylnicotinic acid hydrochloride (1 equiv) in Methanol (10-20 volumes).

-

Catalyst: Add concentrated Sulfuric Acid (

) (0.5 - 1.0 equiv) slowly.-

Note: Since the starting material is already an HCl salt, less

is needed than for a free amino acid, but excess helps drive the equilibrium.

-

-

Reflux: Heat to reflux for 24–48 hours.

-

Optimization: Use a Dean-Stark trap (if using EtOH/Benzene) or molecular sieves to remove water and drive equilibrium.

-

-

Workup: Similar to Method A, but requires more base to neutralize the sulfuric acid.

Data Summary & Specifications

| Parameter | Method A ( | Method B ( |

| Reaction Time | 12 - 16 Hours | 24 - 48 Hours |

| Temperature | Reflux ( | Reflux ( |

| Yield (Typical) | 90 - 98% | 75 - 85% |

| Byproducts | ||

| Purity (Crude) | High (>95%) | Moderate (may contain unreacted acid) |

Self-Validating Systems (Troubleshooting)

The "Phase Check" Algorithm: If yield is low (<50%), execute this diagnostic sequence:

-

Check Aqueous Layer pH:

-

Is pH < 7? The pyridine ring is protonated. Your product is trapped in the water layer. Fix: Add more

until pH is 8-9 and re-extract.

-

-

Check Aqueous Layer for Hydrolysis:

-

Did you use NaOH? Strong base may have saponified the ester back to the acid. Fix: Acidify a sample of the aqueous layer; if precipitate forms, you hydrolyzed the product.

-

-

Check Reaction Completeness:

References

-

Lo Monte, F., et al. (2012).[1] Synthesis and biological evaluation of pyridine derivatives. Journal of Medicinal Chemistry, 55(9), 4407-4424.[1] (Validates SOCl2/MeOH method for isonicotinic acid analogs).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

-

Goossen, L. (2011). Thionyl Chloride Mediated Esterification Mechanisms. Master Organic Chemistry.[6]

- US Patent 4,647,542.Pyridine-2,3-dicarboxylic acid derivatives.

Sources

Harnessing 5-Isopropylnicotinic Acid Hydrochloride in Suzuki-Miyaura Cross-Coupling Reactions

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 5-isopropylnicotinic acid hydrochloride derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic underpinnings of the catalytic cycle, address the specific challenges posed by this heteroaromatic substrate, and present a robust, step-by-step protocol for its successful coupling with arylboronic acids. This guide emphasizes the causal relationships behind experimental choices, offering field-proven insights into reaction optimization, troubleshooting, and data interpretation to ensure reliable and reproducible outcomes in the synthesis of complex biaryl molecules.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. 5-Isopropylnicotinic acid, as a functionalized pyridine building block, offers a valuable synthon for creating novel molecular architectures. The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly in the synthesis of biaryls and substituted styrenes.[1][2][3] This reaction's tolerance for a wide range of functional groups, coupled with the commercial availability of diverse boronic acids, makes it an indispensable tool in drug discovery.

This application note provides an in-depth protocol for coupling halogenated derivatives of 5-isopropylnicotinic acid, supplied as a hydrochloride salt, with various arylboronic acids. We will explore the critical parameters that govern the reaction's success, from catalyst and ligand selection to the crucial role of the base in overcoming challenges inherent to the substrate.

Mechanistic Foundations: The Palladium Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura reaction mechanism is paramount for troubleshooting and optimization. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[2][3] The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (our 5-isopropylnicotinic acid derivative), forming a square-planar Pd(II) complex.[4][5] This is often the rate-determining step, and its efficiency is influenced by the halide's identity (reactivity order: I > Br > OTf >> Cl) and the electron density of the palladium center.[1][6]

-

Transmetalation: The organic moiety from the organoboron species is transferred to the Pd(II) complex, displacing the halide. This crucial step does not proceed without a base. The base activates the boronic acid, converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which readily engages in the ligand exchange.[7][8][9][10]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][4]

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure

-

Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-isopropylnicotinic acid hydrochloride (1.0 eq), the arylboronic acid (1.5 eq), and anhydrous potassium phosphate (3.0 eq).

-

Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.0 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line or nitrogen manifold. Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality: This step is critical to prevent the oxidation of the electron-rich Pd(0) catalyst and phosphine ligand by atmospheric oxygen, which would render them inactive.

-

Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas the solvent mixture by bubbling nitrogen through it for 20-30 minutes. Using a syringe, add the degassed solvent to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe), quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Carefully acidify the aqueous layer with 1 M HCl to a pH of ~4-5 to ensure the product is in its neutral, carboxylic acid form for efficient extraction. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Optimization Data & Troubleshooting

The choice of reaction parameters can dramatically influence the outcome. The following table illustrates a hypothetical optimization study for this type of transformation.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (3 eq) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | <10 |

| 2 | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | Dioxane/H₂O | 100 | 35 |

| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 88 |

| 5 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 75 |

| 6 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 68 |

Data is illustrative and representative of trends observed for challenging heteroaromatic couplings.

Troubleshooting Common Issues:

-

No or Low Conversion:

-

Cause: Inactive catalyst due to oxygen exposure; insufficient base to overcome the hydrochloride and carboxylic acid protons.

-

Solution: Ensure a rigorously inert atmosphere. Use a minimum of 3 equivalents of a strong base like K₃PO₄.

-

-

Protodeborylation of Boronic Acid:

-

Cause: The boronic acid is unstable under the reaction conditions and is replaced by a proton from the solvent.

-

Solution: Use the corresponding boronic acid pinacol ester or potassium trifluoroborate salt, which are often more robust. [1][11]Use anhydrous conditions if possible, though this can complicate the base's role.

-

-

Formation of Homocoupled Byproducts:

-

Cause: Oxygen in the system can promote the homocoupling of the boronic acid (R²-R²).

-

Solution: Improve the degassing procedure for the solvent and ensure a tight seal on the reaction vessel.

-

Conclusion